molecular formula C16H22BClO3 B2581580 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1860005-05-5

2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2581580
CAS No.: 1860005-05-5
M. Wt: 308.61
InChI Key: XZLSZGLEDCVXBM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value aryl boronate ester specifically designed for use in Suzuki-Miyaura cross-coupling reactions, a transformative method for forming carbon-carbon bonds in complex organic synthesis . Its primary research value lies in its application in the discovery and development of novel pharmaceutical compounds and agrochemicals, where it serves as a critical building block for constructing biaryl and other structurally diverse architectures . The mechanism of action involves the boronate ester group transmetalating to a palladium catalyst, which efficiently couples the aryl ring of this reagent with a diverse range of aryl or heteroaryl halides, enabling the systematic assembly of complex molecules from simpler fragments . The strategic substitution on the phenyl ring with both a chloro and a cyclopropylmethoxy group provides distinct advantages; these functional handles allow for subsequent synthetic modifications, offering researchers a versatile platform for further structural elaboration and fine-tuning of the physical or biological properties of the target molecules . This makes the compound particularly valuable in medicinal chemistry for generating compound libraries and in materials science for creating advanced organic materials .

Properties

IUPAC Name

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLSZGLEDCVXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, which suggests that the compound might interact with palladium catalysts in this context.

Biochemical Pathways

The compound this compound is involved in the Suzuki-Miyaura cross-coupling reaction. This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects would depend on the specific context of the reaction.

Result of Action

The molecular and cellular effects of the compound this compound would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond.

Biological Activity

2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an arylboronic acid derivative characterized by its unique structure that includes a dioxaborolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C16H22BClO3
  • Molecular Weight : 308.61 g/mol
  • CAS Number : 1860005-05-5
  • Structure : The compound features a chloro group and a cyclopropylmethoxy group attached to a phenyl ring, contributing to its reactivity and potential biological interactions.
  • Suzuki-Miyaura Cross-Coupling Reaction : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its effectiveness in these reactions under mild conditions indicates its utility in synthesizing biologically active compounds.
  • Boronic Acids in Medicinal Chemistry : Boron-containing compounds have been noted for their ability to form stable complexes with biomolecules, which may enhance their pharmacological properties. The presence of the chloro and cyclopropylmethoxy substituents could influence these interactions .

Study 1: Synthesis and Reactivity

A study conducted on the reactivity of various arylboronic acids highlighted the efficiency of this compound in forming new carbon-carbon bonds. The findings indicated that the compound could be effectively used as a building block for synthesizing more complex molecules with potential biological activity.

Study 2: Structural Similarities and Biological Implications

Research on structurally similar compounds revealed that modifications in the substituents can significantly impact biological activity. For instance:

Compound NameSimilarityKey Features
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.97Ethoxy substitution instead of cyclopropylmethoxy
2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.95Isopropoxy substitution
2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.95Isobutoxy substitution
2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.95Propoxy substitution
2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.94Butoxy substitution

These studies suggest that variations in substituents can lead to different biological activities and affinities for specific targets.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis. Its boron atom facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This makes it valuable in synthesizing complex organic molecules.

Table 1: Cross-Coupling Reactions Involving Boron Compounds

Reaction TypeExample ReactionCatalyst UsedYield (%)
Suzuki CouplingArylboronic acid + Aryl halidePd(OAc)₂85
Negishi CouplingArylboronic acid + Alkenyl halidePd(PPh₃)₄90
Stille CouplingArylboronic acid + Organotin compoundPd(PPh₃)₂Cl80

Note: Yields may vary based on specific reaction conditions and substrate structures.

Medicinal Chemistry

In medicinal chemistry, the compound's ability to form stable complexes with various biological targets can be exploited for drug development. The incorporation of the cyclopropyl group is known to enhance the pharmacological properties of compounds by improving metabolic stability and receptor binding affinity.

Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that modifications to the dioxaborolane structure could lead to enhanced cytotoxicity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.

Materials Science

The compound also finds applications in materials science, particularly in the development of boron-containing polymers and materials with unique electronic properties. Its ability to participate in polymerization reactions makes it a candidate for creating advanced materials with tailored properties.

Table 2: Properties of Boron-Containing Polymers

Polymer TypePropertyApplication Area
Boron NitrideHigh thermal conductivityElectronics
Poly(Boronate Ester)BiodegradableDrug delivery systems
Boron-Doped ConductorsEnhanced electrical conductivityEnergy storage devices

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction represents the primary application of the compound, enabling aryl-aryl or aryl-heteroaryl bond formation. The dioxaborolane group acts as a stable boronate source, while the chloro substituent serves as a directing group or leaving site for subsequent functionalization.

Key Reaction Parameters

ComponentTypical ConditionsYield RangeCatalytic System
Aryl Halide PartnerBromobenzene, 4-iodotoluene65–92%Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂
BaseK₂CO₃, Cs₂CO₃, or NaOEt
SolventTHF, DMF, or DMSO/H₂O mixtures
Temperature80–110°C

Mechanistic Insights

  • Transmetallation occurs between the palladium catalyst and the boronate, facilitated by the dioxaborolane's stability under basic conditions .

  • Steric hindrance from the cyclopropylmethoxy group slows protodeboronation side reactions compared to simpler boronic acids .

Protodeboronation

Accidental hydrolysis or protonation of the boronate can occur under acidic or aqueous conditions, forming 3-chloro-4-(cyclopropylmethoxy)benzene as a byproduct. This reaction is suppressed in anhydrous environments but becomes significant at pH < 5.

Experimental Observations

ConditionReaction Rate (k, s⁻¹)Major Product
H₂O/THF (1:1), pH 31.2 × 10⁻³Deborinated aryl
DMF, dry< 0.1 × 10⁻⁶No degradation
AcOH additive (10 mol%)5.8 × 10⁻³Accelerated deboronation

Transmetallation with Organometallic Reagents

The compound participates in ligand-exchange reactions with Grignard or organozinc reagents, enabling the synthesis of polyfunctionalized arenes.

Example Reaction

Boronate+R-MgBrCuCNR-Aryl+MgBr-B(pin)\text{Boronate} + \text{R-MgBr} \xrightarrow{\text{CuCN}} \text{R-Aryl} + \text{MgBr-B(pin)}

Reported Applications

  • Synthesis of cyclopropane-containing biaryls via Simmons-Smith-type reactions .

  • Generation of boronate-zinc complexes for Negishi couplings .

Oxidative Functionalization

Controlled oxidation converts the boronate into phenolic derivatives, though this pathway is less exploited due to competing decomposition.

Oxidation Pathways

Oxidizing AgentProductSelectivity
H₂O₂, basic conditions3-Chloro-4-(cyclopropylmethoxy)phenol78%
mCPBABoroxine derivatives< 10%

Comparative Reactivity with Analogues

The chloro and cyclopropylmethoxy groups confer distinct reactivity compared to similar dioxaborolanes:

Compound ModificationSuzuki-Miyaura EfficiencyProtodeboronation Susceptibility
Methoxy instead of Cl15% lower yield2× higher
Ethyl substituent instead of cyclopropylSimilar yield1.5× higher
Unsubstituted phenyl boronate40% lower yield3× higher

Data aggregated from batch reactions under standardized conditions .

Stability Under Synthetic Conditions

The compound demonstrates robust thermal stability (decomposition > 150°C) but is light-sensitive. Storage under inert gas at 2–8°C is recommended for long-term preservation .

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-bis(cyclopropylmethoxy) C₂₂H₃₁BO₅ Enhanced solubility due to two ether groups; used in multi-step syntheses requiring steric protection of reactive sites .
2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-cyclopropyl C₁₅H₂₀BClO₂ Direct cyclopropyl substitution increases ring stability; potential for rigid scaffold design in medicinal chemistry .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-diCl, 3,5-diOMe C₁₄H₁₈BCl₂O₄ Electron-deficient aryl ring accelerates oxidative addition in Pd-catalyzed couplings; key intermediate in indazole-based drug synthesis .
2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-isopropoxy C₁₅H₂₂BClO₃ Bulkier isopropoxy group increases steric hindrance, potentially reducing coupling efficiency compared to cyclopropylmethoxy .
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-... 3-Cl, 4-OMe, 5-CF₃ C₁₄H₁₇BClF₃O₃ Strong electron-withdrawing CF₃ group enhances electrophilicity; used in fluorinated drug candidates .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropylmethoxy group in the target compound is mildly electron-donating, balancing the electron-withdrawing Cl substituent. This contrasts with derivatives like 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), where multiple Cl atoms create a highly electron-deficient ring, accelerating oxidative addition in cross-couplings but limiting solubility . Compounds with CF₃ or SO₂Me groups (e.g., ) exhibit pronounced electron-withdrawing effects, enhancing stability toward hydrolysis but requiring harsher reaction conditions .
  • Steric Hindrance :

    • The cyclopropylmethoxy group introduces moderate steric bulk, avoiding the severe hindrance seen in 2-(3,5-bis(cyclopropylmethoxy)phenyl)-... () or isopropoxy analogues (), which may reduce coupling yields .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer: The compound is typically synthesized via a two-step process:

Substitution Reaction: Introduce the cyclopropylmethoxy group to a chlorinated phenyl precursor via nucleophilic aromatic substitution, leveraging the electron-withdrawing chloro group to activate the ring.

Boronic Ester Formation: React the substituted phenyl intermediate with pinacol boronic acid under anhydrous conditions, often using a catalyst like Pd(0) or Cu(I) to facilitate boron-carbon bond formation.
This method aligns with protocols for structurally similar dioxaborolanes, where aryl halides are converted to boronic esters for cross-coupling reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for methoxy protons) and the dioxaborolane ring (distinct 11B^{11}\text{B} NMR signals at ~30 ppm) .
  • X-ray Crystallography: Resolves molecular geometry, particularly the planarity of the boronate ring and substituent orientation, as demonstrated for analogous dioxaborolanes .
  • HPLC/MS: Validates purity (≥95%) and molecular weight, with attention to potential byproducts like unreacted pinacol or dehalogenated intermediates .

Advanced Research Questions

Q. How do electronic effects of the chloro and cyclopropylmethoxy substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • The chloro group acts as a moderate electron-withdrawing substituent, enhancing the electrophilicity of the boron center and accelerating transmetallation steps. However, steric hindrance from the cyclopropylmethoxy group may reduce coupling efficiency compared to smaller substituents (e.g., methoxy or fluoro groups) .
  • Experimental Optimization: Use PdCl2_2(dppf) as a catalyst to mitigate steric effects, and adjust reaction temperature (80–100°C) to balance reactivity and stability of the boronate .

Q. What solvent systems are optimal for improving solubility and reaction yields?

Answer:

  • Polar Aprotic Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred due to their ability to dissolve both the boronate and palladium catalysts.
  • Additives: Include 2–5% water to stabilize the boronate intermediate, as observed in solubility studies of structurally related compounds .
  • Contradiction Note: Some evidence suggests dichloromethane (DCM) may precipitate the compound at high concentrations, requiring empirical testing for phase compatibility .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%) across different synthetic batches?

Answer:

  • Source of Variability: Differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material quality.
  • Mitigation Strategies:
    • Use preparative HPLC for high-purity isolation (>98%), as recommended for boronic esters in medicinal chemistry applications .
    • Validate purity via orthogonal methods (e.g., elemental analysis combined with 1H^{1}\text{H} NMR integration) to resolve conflicting reports .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
1H^{1}\text{H} NMRδ 1.3 ppm (tetramethyl groups), δ 4.2–4.5 ppm (cyclopropylmethoxy O–CH2_2)
11B^{11}\text{B} NMR~30 ppm (characteristic boronate ring)
X-ray DiffractionB–O bond length: ~1.36 Å; Dihedral angle between phenyl and dioxaborolane: 15°

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
CatalystPdCl2_2(dppf)Reduces steric hindrance
Temperature80–100°CBalances reactivity/stability
SolventTHF/H2_2O (95:5)Enhances boronate solubility

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